

DPA-714: A Technical Guide to Synthesis and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

DPA-714, or N,N-diethyl-2-[2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide, is a selective and high-affinity ligand for the 18 kDa translocator protein (TSPO).[1][2] Formerly known as the peripheral benzodiazepine receptor, TSPO is a promising biomarker for neuroinflammation as its expression is significantly upregulated in activated microglia and reactive astrocytes under pathological conditions.[3][4] This makes **DPA-714**, particularly in its radiolabeled form ([18F]**DPA-714**), a valuable tool for in vivo imaging of neuroinflammatory processes and other pathologies using positron emission tomography (PET).[1][5][6] This technical guide provides an in-depth overview of the synthesis, chemical properties, and experimental evaluation of **DPA-714**.

Chemical Synthesis and Radiolabeling

The synthesis of **DPA-714** is typically achieved through a Mitsunobu coupling reaction.[7] A practical, multigram synthetic route has been described to facilitate its use in various clinical applications.[1] The radiolabeling of **DPA-714** with fluorine-18 is a critical step for its use as a PET tracer and is generally accomplished via nucleophilic aliphatic substitution of a tosylate precursor.[3][7]

Synthesis of DPA-714

The non-radioactive, or "cold," synthesis of **DPA-714** involves the coupling of a phenolic pyrazolo[1,5-a]pyrimidine intermediate with 2-fluoroethanol.[7]



Key Reaction: Mitsunobu coupling of N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide with 2-fluoroethanol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate - DIAD) in a suitable solvent like dry dimethylformamide (DMF).[7]

Synthesis of the Tosylate Precursor for Radiolabeling

For the radiosynthesis of [18F]**DPA-714**, a tosylate precursor is required. This precursor is synthesized in a similar fashion to **DPA-714**, but with a tosylated alcohol.

[18F]DPA-714 Radiolabeling

The radiofluorination of **DPA-714** is a one-step nucleophilic substitution reaction.[7][8] The tosylate precursor is reacted with cyclotron-produced [18F]fluoride, typically as a K[18F]F-Kryptofix-222 complex, in a solvent like acetonitrile at an elevated temperature.[7][9] The resulting [18F]**DPA-714** is then purified using semi-preparative reversed-phase high-performance liquid chromatography (HPLC).[7]

Chemical and Pharmacological Properties

DPA-714 exhibits high affinity and selectivity for TSPO, along with favorable physicochemical properties for a central nervous system (CNS) PET ligand.

Property	Value	Reference
Molar Mass	398.482 g/mol	[1]
Binding Affinity (Ki)	7.0 ± 0.4 nM	[1][7]
Log D (pH 7.4)	2.44	[7]
Radiochemical Yield ([18F]DPA-714)	16% - 43%	[7][10]
Specific Activity ([18F]DPA-714)	270 GBq/μmol to >1 TBq/μmol	[3][10]

DPA-714 has been shown to have negligible affinity for the central benzodiazepine receptor (CBR).[7] Furthermore, it acts as a functional agonist at the TSPO, stimulating pregnenolone synthesis in rat C6 glioma cells to levels 80% above baseline.[3][7]



Experimental Protocols In Vitro TSPO Binding Assay

Objective: To determine the binding affinity (Ki) of **DPA-714** for TSPO.

Methodology:

- Tissue Preparation: Homogenize rat kidney tissue, a rich source of TSPO, in a suitable buffer. Centrifuge the homogenate to obtain a membrane pellet.
- Binding Reaction: Incubate the membrane preparation with a known concentration of a radiolabeled TSPO ligand (e.g., [3H]PK11195) and varying concentrations of the test compound (**DPA-714**).
- Separation: Separate the bound from free radioligand by rapid filtration.
- Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
- Data Analysis: Determine the IC₅₀ value (the concentration of DPA-714 that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[7]

In Vitro Steroidogenesis Assay

Objective: To assess the functional activity of **DPA-714** at the TSPO by measuring its effect on pregnenolone synthesis.

Methodology:

- Cell Culture: Culture rat C6 glioma cells, which express TSPO and are capable of steroidogenesis.
- Treatment: Treat the cells with **DPA-714** at a specific concentration (e.g., $40 \mu M$).
- Incubation: Incubate the cells for a defined period (e.g., 2 hours).
- Quantification: Quantify the amount of pregnenolone produced by the cells using a radioimmunoassay.[3][7]



[18F]DPA-714 Radiosynthesis and Purification

Objective: To produce [18F]DPA-714 for PET imaging studies.

Methodology:

- [18F]Fluoride Production: Produce [18F]fluoride using a cyclotron.
- Fluorination Reaction: React the tosylate precursor of **DPA-714** with the [18F]fluoride in the presence of a phase transfer catalyst (e.g., Kryptofix-222) and a base (e.g., potassium carbonate) in acetonitrile at 85-95°C for 10 minutes.[7][9]
- Purification: Purify the crude reaction mixture using semi-preparative reversed-phase HPLC.
- Formulation: Formulate the purified [18F]DPA-714 in a physiologically compatible solution for injection.[7]

Ex Vivo Biodistribution Studies

Objective: To evaluate the uptake and distribution of [18F]**DPA-714** in various organs and tissues.

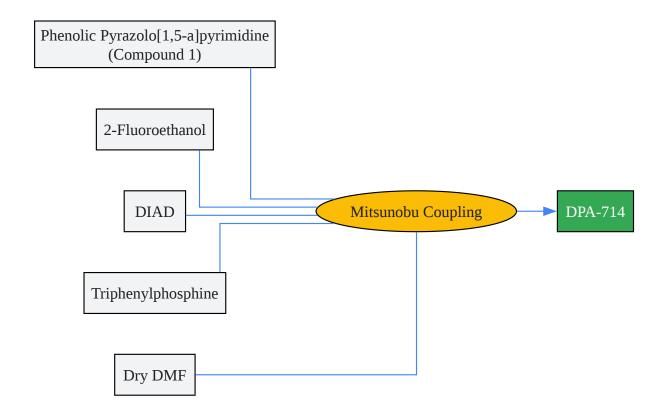
Methodology:

- Animal Model: Utilize an appropriate animal model, such as rats with unilateral quinolinic acid-induced striatal lesions to mimic neuroinflammation.
- Radiotracer Injection: Inject a known amount of [18F]**DPA-714** intravenously into the animals.
- Blocking Studies: For specificity assessment, pre-inject a separate group of animals with a
 high dose of a non-radiolabeled TSPO ligand (e.g., PK11195 or DPA-714) before the
 radiotracer injection.[5][7]
- Tissue Harvesting: At various time points post-injection, sacrifice the animals and dissect the
 organs of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle).[11]
- Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.



 Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).[11]

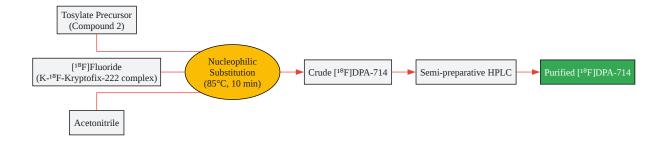
Visualizations



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Chemical synthesis of **DPA-714**.

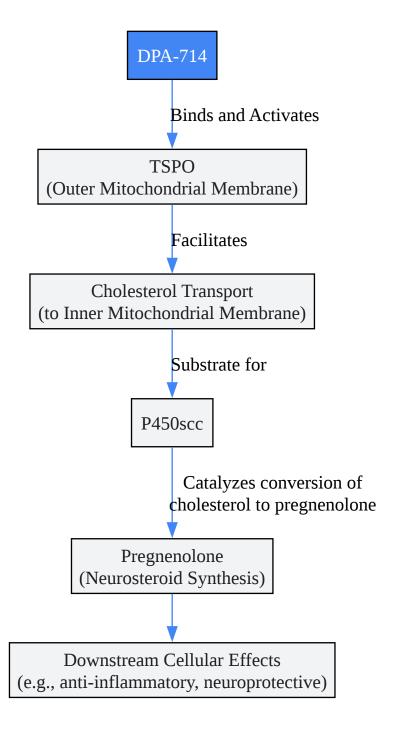




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Radiolabeling workflow for [18F]DPA-714.





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Simplified signaling pathway of **DPA-714** via TSPO.

Conclusion

DPA-714 is a well-characterized and potent ligand for TSPO, with its radiolabeled analogue, [18F]**DPA-714**, serving as a valuable in vivo imaging agent for neuroinflammation and other



pathologies associated with TSPO upregulation.[5][12] Its favorable chemical and pharmacological properties, including high binding affinity and the ability to cross the blood-brain barrier, make it a superior alternative to older TSPO radioligands.[7][13] The detailed experimental protocols and established synthesis routes facilitate its application in both preclinical and clinical research, furthering our understanding of the role of TSPO in health and disease.

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